molecular formula C7H6ClN3 B13636296 6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine

6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13636296
M. Wt: 167.59 g/mol
InChI Key: HXFDBRRNDYLEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound characterized by a pyrazole ring fused to a pyrimidine ring. The chlorine atom at position 6 and the methyl group at position 3 define its structural uniqueness, contributing to its electronic properties, lipophilicity, and molecular interactions. This scaffold is widely explored in medicinal chemistry due to its rigidity and adaptability for substitutions, which modulate biological activity . Pyrazolo[1,5-a]pyrimidines are known for targeting kinases (e.g., EGFR, Pim-1) and enzymes like PDE4, with substituent positions critically influencing potency and selectivity .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloro-3-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3

InChI Key

HXFDBRRNDYLEJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=CC(=CN2N=C1)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from 5-Amino-3-methylpyrazole

One of the most documented methods starts from 5-amino-3-methylpyrazole and proceeds through cyclization and chlorination steps:

  • Step 1: Cyclization with Diethyl Malonate
    5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base such as sodium ethanolate. This step forms a dihydroxy-substituted pyrazolo[1,5-a]pyrimidine intermediate (compound 1).

    • Yield: 89%
    • Conditions: Basic medium, likely reflux or controlled temperature to facilitate cyclization.
  • Step 2: Chlorination
    The dihydroxy compound 1 undergoes chlorination using phosphorus oxychloride (POCl3) to replace hydroxyl groups with chlorine atoms, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (compound 2).

    • Yield: 61%
    • Conditions: Reflux with POCl3, typical for chlorination of hydroxy heterocycles.
  • Step 3: Selective Nucleophilic Substitution
    Compound 2 can be selectively substituted at the 7-position chlorine by nucleophiles such as morpholine in the presence of potassium carbonate at room temperature to give substituted derivatives (compound 3). This step illustrates the differential reactivity of chlorine atoms on the heterocycle.

    • Yield: 94%
    • Conditions: Room temperature, base-promoted nucleophilic substitution.

Relevance to 6-chloro-3-methylpyrazolo[1,5-a]pyrimidine:
The intermediate 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine contains chlorine at the 6-position equivalent, and selective manipulation can yield the target 6-chloro derivative by controlling substitution patterns.

Preparation via 6-Chloro-3-methyluracil Intermediate

Another synthetic approach involves the preparation of 6-chloro-3-methyluracil , which can be further transformed into the pyrazolo[1,5-a]pyrimidine ring system:

  • Step 1: Synthesis of 1-Methylbarbituric Acid
    Methyl urea and dimethyl malonate are reacted under alkaline conditions (using sodium methoxide) in methanol at 40-50°C. The dimethyl malonate is added dropwise over 1-2 hours, followed by reflux to form 1-methylbarbituric acid.

    • Conditions: Methanol solvent, sodium methoxide base, reflux at 55-60°C.
  • Step 2: Isolation and Purification
    The reaction mixture is cooled to precipitate 1-methylbarbituric acid, which is filtered and dried. Concentration of methanol during this step improves yield and purity.

  • Step 3: Chlorination with Phosphorus Oxychloride
    The dried 1-methylbarbituric acid is mixed with phosphorus oxychloride at 18-23°C, followed by slow heating to 70-75°C to generate 6-chloro-3-methyluracil. After cooling, water is added slowly, and the product is isolated by filtration and recrystallization.

    • Yields and purity are optimized by controlling temperature and reagent ratios.
  • Step 4: Recrystallization
    The crude 6-chloro-3-methyluracil is dissolved in sodium hydroxide solution, then acidified to pH 6-7 to crystallize the pure compound.

This method provides a robust route to the 6-chloro-3-methyluracil intermediate, which can be a precursor to pyrazolo[1,5-a]pyrimidine derivatives through further ring closure and functionalization steps.

Alternative Routes Involving Pyrazolopyrimidine Derivatives

Research also describes synthetic routes starting from pyrazolopyrimidones and their chlorination:

  • Step 1: Formation of Pyrazolopyrimidones
    Aminopyrazoles are reacted with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to form pyrazolopyrimidones.

  • Step 2: Boc Deprotection and Chlorination
    The Boc-protected pyrazolopyrimidones are deprotected and then chlorinated with phosphorus oxychloride or triflic anhydride to yield chloro-substituted pyrazolopyrimidines, including 6-chloro derivatives.

  • Step 3: Further Functionalization
    These intermediates can be further modified by nucleophilic aromatic substitution or amidation to yield various derivatives for biological evaluation.

This method highlights the flexibility of pyrazolo[1,5-a]pyrimidine chemistry and the use of chlorination reagents to introduce chlorine at specific positions.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents & Conditions Intermediate/Product Yield (%) Notes
1 5-Amino-3-methylpyrazole Diethyl malonate, sodium ethanolate, POCl3 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 89 (cyclization), 61 (chlorination) Multi-step; selective substitution possible
2 Methyl urea, dimethyl malonate Sodium methoxide, methanol, POCl3 6-Chloro-3-methyluracil Not specified Controlled temperature, dropwise addition, recrystallization
3 Aminopyrazoles, ethyl (E)-ethoxy-2-methylacrylate Sodium ethoxide, POCl3 or triflic anhydride 6-Chloro-pyrazolopyrimidines ~84 (chlorination step) Boc protection/deprotection, versatile functionalization

Comprehensive Research Findings and Notes

  • Chlorination Reagents: Phosphorus oxychloride is the reagent of choice for replacing hydroxyl groups with chlorine on the pyrazolo[1,5-a]pyrimidine core. Triflic anhydride is an alternative for introducing triflate leaving groups, which can be further displaced.

  • Selectivity: Chlorination tends to occur selectively at positions bearing hydroxyl groups or activated by electron density. Subsequent nucleophilic substitution exploits the differential reactivity of chlorine atoms at different ring positions.

  • Reaction Conditions: Temperature control (ranging from room temperature to reflux) and slow addition of reagents (e.g., dimethyl malonate) are critical for high yield and purity.

  • Purification: Recrystallization and chromatographic methods (silica gel) are commonly used to isolate pure intermediates and final products.

  • Yields: Generally good yields are reported for cyclization and chlorination steps, though multi-step sequences can lower overall yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 undergoes selective substitution due to electron-withdrawing effects from the pyrimidine ring.

Key Reactions:

  • Halogen Exchange :
    Chlorine at position 6 can be replaced by iodine or bromine using NaX (X = I, Br) and K₂S₂O₈ under oxidative conditions (80°C, H₂O) .

Table 1: NAS Reaction Outcomes

ReagentConditionsProductYieldSource
MorpholineK₂CO₃, RT, DCM6-Morpholino derivative94%
NaI/K₂S₂O₈80°C, H₂O, 12 h6-Iodo-3-methyl derivative89%
NaBr/K₂S₂O₈80°C, H₂O, 12 h6-Bromo-3-methyl derivative85%

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrazolo[1,5-a]pyrimidine core facilitates electrophilic attacks at positions 5 and 7.

Key Reactions:

  • Nitration :
    Nitration with HNO₃/Ac₂O at 0–5°C selectively targets position 5, yielding 5-nitro-6-chloro-3-methylpyrazolo[1,5-a]pyrimidine (43% yield) .

  • Bromination :
    Bromine in ethanol introduces a bromine atom at position 7, forming 6-chloro-7-bromo-3-methylpyrazolo[1,5-a]pyrimidine (50% yield) .

Table 2: EAS Reaction Outcomes

ElectrophileConditionsProductYieldSource
HNO₃/Ac₂O0–5°C, 1 h5-Nitro derivative43%
Br₂ (aq)Ethanol, RT, 2 h7-Bromo derivative50%

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling for aryl/heteroaryl introductions.

Example Protocol:

  • Suzuki-Miyaura Coupling :
    6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (DME, Na₂CO₃, 90°C) to form 6-phenyl-3-methylpyrazolo[1,5-a]pyrimidine (78% yield) .

Functionalization via Cyclocondensation

The compound serves as a precursor for fused heterocycles:

  • Reaction with enaminones or chalcones in H₂O/K₂S₂O₈ forms tricyclic derivatives via oxidative cyclization (80°C, 12 h) .

Mechanistic Insights

  • Chlorine Reactivity : The C6 chlorine’s electrophilicity is enhanced by conjugation with the pyrimidine ring’s π-system, favoring NAS over EAS .

  • Steric Effects : The 3-methyl group directs substitutions to positions 5, 6, and 7 due to steric hindrance at position 2 .

Stability and Reaction Optimization

  • Thermal Stability : Degrades above 200°C; reactions are typically conducted below 100°C .

  • Solvent Compatibility : Best yields achieved in polar aprotic solvents (DCM, DMF) or H₂O .

Scientific Research Applications

While the provided search results do not focus specifically on the applications of "6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine," they do offer information on pyrazolo[1,5-a]pyrimidines in general, which can be useful in understanding potential applications .

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are N-heterocyclic compounds with significant importance in medicinal chemistry and have gained attention in material science for their photophysical properties . Research from 2015 to 2021 has focused on the synthesis, functionalization, anticancer potential, and enzymatic inhibitory activity of these compounds .

Potential Applications Based on Pyrazolo[1,5-a]pyrimidine Properties

  • Medicinal Chemistry: Pyrazolo[1,5-a]pyrimidines have demonstrated potential as selective protein inhibitors and anticancer agents . They may also be useful in treating inflammatory, cell proliferative, and immune-related conditions and diseases associated with IRAK-mediated signal transduction, such as rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis, lupus, diabetes, obesity, allergic disease, psoriasis, asthma, graft rejection, cancer, and sepsis .
  • Enzyme Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have shown activity as inhibitors of PDE2A, and modifications at the 5 and 6 positions of the core structure can enhance this inhibitory activity .
  • Material Science: Pyrazolo[1,5-a]pyrimidines exhibit exceptional photophysical properties, making them useful as fluorophores . Their tendency to form crystals with notable conformational and supramolecular phenomena could broaden their applications in solid-state materials .
  • Bioimaging: Pyrazolo[1,5-a]pyrimidines can be used as lipid droplet biomarkers for both cancer cells (HeLa) and normal cells (L929), showcasing their versatility .
  • Chemical Synthesis: The chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is highly reactive, making it useful in selective reactions .

Modification and Functionality

SAR studies: Research on methyl substitutions on the pyrazolo[1,5-a]pyrimidine core has shown that the 6-methyl substitution can increase PDE2A inhibitory activity . Introducing a methyl group at the 6-position can substantially improve potency and PDE selectivity .

Case Studies

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-chloro-3-methylpyrazolo[1,5-a]pyrimidine are best understood through comparison with structurally analogous derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Biological Target Key Findings Reference
This compound 6-Cl, 3-CH₃ Kinases (e.g., EGFR) Moderate lipophilicity; potential for improved membrane permeability.
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine 6-Br, 3-CH₃ Kinases Larger halogen (Br) increases molecular weight and may reduce solubility.
6-Chloro-3-aminopyrazolo[1,5-a]pyrimidine 6-Cl, 3-NH₂ Pim-1 3-NH₂ improves hydrogen bonding but increases hERG inhibition risk.
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine 3-Br, 5-Cl Pim-1 Inactive (IC₅₀ > 10 μM), highlighting 5-position's importance for activity.
7-Morpholin-4-yl-pyrazolo[1,5-a]pyrimidine 7-morpholine PI3Kδ High selectivity for PI3Kδ; used in COPD/asthma research.
6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine Multiple substituents Undisclosed Increased steric bulk may limit target access but enhance stability.

Key Observations

Substituent Position and Activity: The 5-position is critical for Pim-1 inhibition. For example, adding a trans-4-aminocyclohexanol group at position 5 increased potency 100-fold compared to 3-substituents . The 3-methyl group in the target compound offers a balance between lipophilicity and reduced hERG liability compared to basic amines (e.g., 3-NH₂ derivatives) .

Halogen Effects :

  • Chlorine (6-Cl) vs. bromine (6-Br): Chlorine’s smaller size and higher electronegativity may enhance binding to hydrophobic kinase pockets (e.g., EGFR ATP-binding site) .

Selectivity Profiles :

  • Compounds with neutral 3-substituents (e.g., CH₃) avoid hERG inhibition, a common issue with basic amines .
  • Substitutions at the 7-position (e.g., morpholine) shift selectivity toward PI3Kδ over other kinases .

Structure-Activity Relationship (SAR) Insights

  • Position 3 :
    • Methyl groups enhance metabolic stability but may reduce solubility. Aryl groups (e.g., 3-CF₃ or 3-Cl) improve potency but introduce hERG risks .
  • Position 6 :
    • Chlorine acts as a leaving group in nucleophilic substitutions, enabling further derivatization. It also modulates electron density, affecting kinase binding .
  • Position 5 vs.

Biological Activity

6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique fused bicyclic structure that combines pyrazole and pyrimidine rings, which contributes to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C7H6ClN3C_7H_6ClN_3, with a molecular weight of approximately 173.59 g/mol. The presence of the chlorine atom at position 6 and the methyl group at position 3 are crucial for its biological properties.

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds in this class have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated that this compound can effectively modulate pathways associated with apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, potentially acting as an inhibitor of inflammatory mediators .
  • Antimicrobial Properties : Some derivatives within the pyrazolo[1,5-a]pyrimidine family have shown significant antimicrobial activity against various pathogens .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including protein kinases and enzymes involved in cellular signaling pathways. Molecular docking studies suggest that the compound binds effectively to these targets, leading to the inhibition of their activity and subsequent modulation of cellular processes .

Comparative Analysis of Related Compounds

To better understand the unique attributes of this compound, a comparison with other related compounds is presented in the following table:

Compound NameKey FeaturesBiological Activity
4-Chloro-3-methylpyrazolo[1,5-a]pyrimidineLacks cyclopropyl group; different halogen positionAnticancer activity
7-Amino-4-methylpyrazolo[1,5-a]pyrimidineAmino group at position 7; no carboxylic acidAnti-inflammatory properties
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidineBromine instead of chlorine; similar core structureAntimicrobial effects
2-Methylthiazolo[4,5-b]pyridine derivativeDifferent heterocyclic system; not a pyrazoleAntiviral activity

This table illustrates how modifications to the core structure influence biological activity and potential applications.

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

  • Anticancer Efficacy : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction and inhibition of cell migration. The compound was shown to interfere with cell cycle progression leading to DNA fragmentation .
  • Inflammatory Response Modulation : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and reduced swelling in affected tissues .

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-3-methylpyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or α,β-unsaturated electrophiles. For example, reacting 3-amino-5-methylpyrazole with a chlorinated β-ketonitrile precursor under basic conditions (e.g., K2_2CO3_3 in DMF) can yield the target compound. Key steps include optimizing temperature (80–100°C) and solvent polarity to enhance cyclization efficiency .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation relies on multinuclear NMR (e.g., 1^1H and 13^13C NMR), IR spectroscopy (to identify C=N/C=O stretches), and high-resolution mass spectrometry (HRMS). For instance, the chlorine substituent at position 6 produces distinct deshielding in 13^13C NMR (~105–110 ppm), while the methyl group at position 3 appears as a singlet in 1^1H NMR (~2.5 ppm) .

Q. What solvents and reagents are critical for functionalizing the pyrazolo[1,5-a]pyrimidine core?

Polar aprotic solvents (DMF, DMSO) are preferred for nucleophilic substitution at the 6-chloro position. Reagents like morpholine or arylboronic acids (for Suzuki coupling) require Pd catalysts (e.g., PdCl2_2(PPh3_3)2_2) and bases (Na2_2CO3_3) to achieve cross-coupling at the 3-methyl position .

Advanced Research Questions

Q. How can reaction pathways be controlled to avoid byproducts during cyclocondensation?

Byproducts often arise from competing regiochemistry. Using sterically hindered β-dicarbonyl precursors or adjusting pH (e.g., acetic acid vs. pyridine) can direct selectivity. For example, enamine intermediates formed in pyridine favor 6-substitution, while acidic conditions may lead to 7-substituted analogs .

Q. What strategies improve regioselectivity in post-synthetic modifications of this compound?

  • Nucleophilic substitution: Activate the 6-chloro group with CuI/LiCl in DMF to facilitate displacement by amines or thiols.
  • Cross-coupling: Use Pd-mediated Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 2-position, leveraging the methyl group’s electron-donating effects to enhance reactivity .

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

Computational studies (DFT) show that the 6-chloro group increases electrophilicity at the adjacent C-5 position, making it a hotspot for nucleophilic attack. The 3-methyl group enhances steric stability, reducing undesired π-π stacking in biological assays. These properties are critical for designing kinase inhibitors or antimicrobial agents .

Q. What challenges arise in scaling up synthesis while maintaining purity?

Common issues include:

  • Byproduct formation: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate >95% pure product.
  • Chlorine displacement variability: Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature .

Methodological Considerations

Q. How to analyze contradictory biological activity data across pyrazolo[1,5-a]pyrimidine analogs?

  • Dose-response curves: Compare IC50_{50} values in enzyme inhibition assays (e.g., AMPK or CDK2) to identify structure-activity relationships.
  • Cellular uptake studies: Use fluorescently tagged derivatives to assess bioavailability discrepancies .

Q. What computational tools predict the binding affinity of this compound derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with target proteins like PI3Kα or EGFR. Key parameters include ligand torsional entropy and solvation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.